
gamma-Secretase Inhibitor XVI
Descripción general
Descripción
Gamma-Secretase Inhibitor XVI is a small molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein and Notch . This compound has garnered significant interest due to its potential therapeutic applications in treating Alzheimer’s disease and certain cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Secretase Inhibitor XVI typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Secretase Inhibitor XVI undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Applications in Alzheimer’s Disease
2.1 Mechanism of Action
Gamma-secretase inhibitors like GSI XVI function by binding to the active site of presenilin, a component of the gamma-secretase complex, thereby preventing the cleavage of amyloid precursor protein. This results in reduced levels of amyloid-beta peptides, which are associated with neurodegeneration in Alzheimer's disease .
2.2 Clinical Trials and Efficacy
Several clinical trials have investigated the efficacy of GSIs in treating Alzheimer's disease. For instance:
- Semagacestat (LY-450139) : This GSI was shown to reduce amyloid-beta levels but caused significant side effects due to non-selective inhibition affecting Notch signaling .
- Avagacestat (BMS-708163) : Initially developed as a "Notch-sparing" GSI, it failed to demonstrate sufficient selectivity and was discontinued due to adverse effects .
Applications in Cancer Therapy
3.1 Targeting Notch Signaling
Gamma-secretase inhibitors are being repurposed for cancer therapy primarily due to their ability to inhibit Notch signaling pathways, which are often dysregulated in various cancers.
- Non-small-cell lung cancer (NSCLC) : Preclinical studies using GSI AL101 have shown promise in inhibiting tumor growth by targeting Notch signaling .
- Other cancers : GSIs have been explored in breast cancer and other malignancies where Notch signaling plays a role in tumor progression .
3.2 Clinical Investigations
The potential for GSIs to enhance the efficacy of existing therapies is under investigation:
- Combination therapies : Research indicates that GSIs may sensitize tumors to chemotherapy and targeted therapies, enhancing overall treatment efficacy .
Comprehensive Data Tables
Application | GSI Used | Indication | Outcome |
---|---|---|---|
Alzheimer’s Disease | Semagacestat | Reduces amyloid-beta | Significant side effects; trials paused |
Alzheimer’s Disease | Avagacestat | Notch-sparing; reduced Aβ levels | Discontinued due to non-selectivity |
Non-small-cell lung cancer | AL101 | Targeting Notch signaling | Promising results; ongoing trials |
Breast Cancer | Various GSIs | Inhibition of tumor growth | Preclinical success; further studies needed |
Case Studies
Case Study 1: Semagacestat
In a Phase III clinical trial involving patients with Alzheimer's disease, semagacestat was administered with initial results showing reduced levels of amyloid-beta. However, participants experienced cognitive decline and skin-related adverse events leading to trial discontinuation .
Case Study 2: AL101 in NSCLC
A recent preclinical study demonstrated that AL101 effectively inhibited tumor growth in models of non-small-cell lung cancer by blocking Notch signaling pathways. The study also indicated that when combined with standard chemotherapy agents, there was a significant improvement in treatment outcomes compared to monotherapy .
Mecanismo De Acción
Gamma-Secretase Inhibitor XVI exerts its effects by binding to the active site of gamma-secretase, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of amyloid precursor protein and Notch, leading to a reduction in the production of amyloid-beta peptides and modulation of Notch signaling . The molecular targets and pathways involved include the gamma-secretase complex and its associated substrates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to gamma-Secretase Inhibitor XVI include:
Semagacestat: Another gamma-secretase inhibitor that has been studied for its potential in treating Alzheimer’s disease.
Avagacestat: A gamma-secretase inhibitor with a different binding profile and selectivity.
L685,458: A transition state analog inhibitor of gamma-secretase.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for gamma-secretase, which allows for targeted inhibition of the enzyme without affecting other proteases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Actividad Biológica
Gamma-secretase inhibitors (GSIs) have emerged as critical tools in the study and treatment of various diseases, particularly Alzheimer's disease (AD) and certain cancers. Among these, Gamma-Secretase Inhibitor XVI (GSI-XVI) has garnered attention for its unique biological activity and potential therapeutic applications. This article delves into the mechanisms, effects, and research findings associated with GSI-XVI, supported by data tables and relevant case studies.
Gamma-secretase is a multi-subunit protease complex that cleaves various substrates, including the amyloid precursor protein (APP), which is implicated in AD. GSIs like GSI-XVI inhibit this complex, thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which is known to aggregate and form plaques in the brains of AD patients.
- Inhibition Mechanism :
Biological Effects
The biological effects of GSI-XVI extend beyond Aβ modulation. Research indicates that GSIs can influence various cellular processes:
- Neuronal Impact : In vivo studies have shown that GSI treatment can reduce dendritic spine density in mouse models, indicating potential neurotoxic effects associated with prolonged inhibition of gamma-secretase .
- Cognitive Implications : While GSIs lower Aβ levels, they have been linked to adverse cognitive outcomes in clinical trials. For instance, semagacestat, another GSI, was found to accelerate cognitive decline despite reducing Aβ levels .
Case Studies and Clinical Findings
Several studies have investigated the pharmacodynamics and clinical implications of GSI-XVI:
- Pharmacodynamic Biomarker :
- A study utilizing cerebrospinal fluid (CSF) samples demonstrated that levels of Aβ1-15/16 serve as a sensitive biomarker for GSI activity. Following administration of semagacestat, a significant increase in Aβ1-15/16 was observed within 9 hours, correlating with reduced levels of longer Aβ species .
- Clinical Trials :
- Clinical trials involving GSIs have yielded mixed results. While some trials showed promise in reducing Aβ levels, they often failed to demonstrate cognitive benefits or resulted in worsening conditions for patients with AD . This paradox highlights the complexity of targeting gamma-secretase and underscores the need for careful patient selection and monitoring.
Table 1: Summary of GSI-XVI Pharmacological Effects
Table 2: Comparative Analysis of GSIs
Compound | Targeted Substrate | IC50 (µM) | Cognitive Impact |
---|---|---|---|
GSI-XVI | APP | ~0.5 | Variable |
Semagacestat | APP | ~0.25 | Negative |
DAPT | Notch | ~0.1 | Neutral to Positive |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to assess the inhibitory efficacy of Gamma-Secretase Inhibitor XVI in vitro?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics between the inhibitor and presenilin, the catalytic subunit of gamma-secretase . Co-immunoprecipitation (co-IP) can confirm physical interactions within the gamma-secretase complex (presenilin, nicastrin, Aph-1, Pen-2) . For functional assays, employ cell-free enzymatic activity assays with APP-derived substrates, and monitor amyloid-beta (Aβ) peptide production via ELISA or Western blot. Include lipid modulation (e.g., phosphatidylcholine) to enhance enzymatic activity and mimic physiological conditions .
Q. How should researchers design dose-response experiments for this compound in cell models?
- Methodological Answer : Use a range of concentrations (e.g., 25–100 µM) based on prior studies with similar inhibitors like DAPT . Include controls for solvent effects (e.g., DMSO) and validate Notch pathway inhibition via Western blot for Notch intracellular domain (NICD). Parallel assays measuring Aβ40/42 ratios can confirm target engagement .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow standard PPE guidelines (gloves, lab coats, eye protection) due to potential cytotoxicity. Use fume hoods for weighing and solubilizing the compound. Dispose of waste via approved biological/chemical waste streams, and conduct regular cytotoxicity checks on lab personnel handling the inhibitor .
Advanced Research Questions
Q. How can contradictory findings on this compound’s therapeutic efficacy (e.g., tumor suppression vs. vascular toxicity) be reconciled?
- Methodological Answer : Conduct dual-pathway analyses in tumor models: Monitor Notch inhibition via Hes1/Hey1 gene expression while simultaneously assessing VEGF-A-driven angiogenesis using vascular permeability assays . Employ conditional knockout models (e.g., endothelial-specific Notch deletion) to isolate inhibitor effects on tumor vs. vascular cells .
Q. What structural insights explain the selectivity of this compound for presenilin over other aspartyl proteases?
- Methodological Answer : Use cysteine mutagenesis/disulfide cross-linking to map inhibitor binding sites on presenilin’s transmembrane domains (TMDs). Compare binding kinetics in wild-type vs. TMD-mutated gamma-secretase complexes (e.g., D257A/D385A mutations abolish inhibitor binding) . Molecular dynamics simulations can further elucidate interactions with conserved tyrosine residues (Y256, Y383) that modulate cleavage specificity .
Q. How do presenilin mutations affect the pharmacodynamics of this compound?
- Methodological Answer : Test inhibitor binding in cell lines expressing familial Alzheimer’s disease (FAD)-linked PSEN1 mutations (e.g., M146V, L286V). Use blue native PAGE to assess inhibitor-induced stabilization of the 900 kDa gamma-secretase complex, which is disrupted in certain mutants . Correlate binding efficiency with Aβ42/40 ratios in mutant vs. wild-type models .
Q. What strategies mitigate off-target Notch inhibition while maintaining Aβ reduction in preclinical models?
- Methodological Answer : Develop substrate-selective modulators (e.g., NSAID derivatives like sulindac sulfide) that shift gamma-secretase cleavage toward Aβ38/40 without blocking Notch . Combine this compound with monoclonal antibodies targeting APP substrate docking sites to enhance specificity .
Q. Methodological Challenges and Solutions
Q. How can researchers validate gamma-secretase complex integrity during inhibitor studies?
- Methodological Answer : Purify the complex via affinity chromatography using biotinylated transition-state inhibitors (e.g., L-685,458) . Validate subunit composition (presenilin, nicastrin, Aph-1, Pen-2) via tandem mass spectrometry and exclude copurifying proteins like TMP21 or CD147, which are absent in active complexes .
Q. What in vivo models best capture the dual roles of this compound in Alzheimer’s and oncology research?
- Methodological Answer : Use APP/PS1 transgenic mice for Alzheimer’s studies, monitoring Aβ plaques via PET imaging and cognitive deficits via Morris water maze . For oncology, employ xenograft models (e.g., renal carcinoma) with intravital microscopy to quantify tumor vascular density and leakage . Include endpoints assessing Notch-related toxicities (e.g., gastrointestinal crypt apoptosis) .
Q. Data Interpretation and Reproducibility
Q. Why do lipid compositions (e.g., CHAPSO) alter Aβ42/40 ratios in gamma-secretase assays?
- Methodological Answer : Lipid micelles modulate substrate docking and enzyme processivity. Optimize CHAPSO concentrations (0.1–0.25%) to replicate physiological Aβ profiles. Use detergent-free assays with synthetic lipid bilayers to isolate lipid-specific effects .
Q. How should researchers address batch-to-batch variability in inhibitor potency?
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDRNSTUYCSQC-SGTLLEGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440198 | |
Record name | gamma-Secretase Inhibitor XVI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208255-51-0 | |
Record name | gamma-Secretase Inhibitor XVI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.